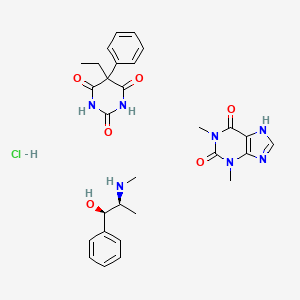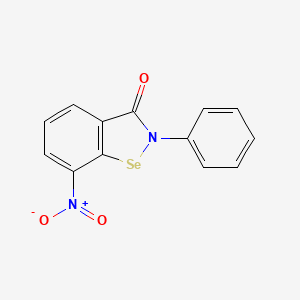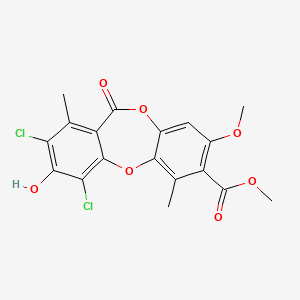
Gangaleoidin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,10-dichloro-9-hydroxy-3-methoxy-1,7-dimethyl-6-oxo-2-benzo[b][1,4]benzodioxepincarboxylic acid methyl ester is a carbonyl compound.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Alternative Synthesis: A study by Cullen and Sargent (1982) presented an alternative synthesis for the lichen depsidone gangaleoidin, involving the oxidation and thermolysis of certain methyl benzoates to create this compound (Cullen & Sargent, 1982).
- Structural Revision: Sargent, Vogel, and Elix (1975) revised the structure of this compound based on degradative, spectroscopic, and synthetic evidence, leading to a better understanding of its chemical composition (Sargent, Vogel, & Elix, 1975).
Phytochemical Examination
- Natural Products from Lichen: In a study by Devlin et al. (1986), this compound was identified as one of the natural products isolated from Lecanora gangaleoides, a lichen, contributing to the understanding of lichen's phytochemical properties (Devlin, Mahandru, Ollis, & Smith, 1986).
Broader Research Perspectives
- Drug Discovery: A paper by Drews (2000) in "Science" emphasizes the importance of chemical and pharmacological research in drug discovery, which is relevant to understanding the potential applications of compounds like this compound in the broader context of medicinal chemistry (Drews, 2000).
- Ethical Implications in Biomedical Research: Bredenoord, Clevers, and Knoblich (2017) discuss the ethical considerations in biomedical research, pertinent to the study and application of compounds like this compound in various medical and scientific contexts (Bredenoord, Clevers, & Knoblich, 2017).
Propiedades
Fórmula molecular |
C18H14Cl2O7 |
|---|---|
Peso molecular |
413.2 g/mol |
Nombre IUPAC |
methyl 8,10-dichloro-9-hydroxy-3-methoxy-1,7-dimethyl-6-oxobenzo[b][1,4]benzodioxepine-2-carboxylate |
InChI |
InChI=1S/C18H14Cl2O7/c1-6-11-16(13(20)14(21)12(6)19)27-15-7(2)10(17(22)25-4)8(24-3)5-9(15)26-18(11)23/h5,21H,1-4H3 |
Clave InChI |
RPHAAJGBADUATP-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(C(=C1Cl)O)Cl)OC3=C(C(=C(C=C3OC2=O)OC)C(=O)OC)C |
SMILES canónico |
CC1=C2C(=C(C(=C1Cl)O)Cl)OC3=C(C(=C(C=C3OC2=O)OC)C(=O)OC)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(2-Pyridinyl)-1-piperazinyl]-[2-(3,4,5-trimethoxyphenyl)-4-quinolinyl]methanone](/img/structure/B1230227.png)
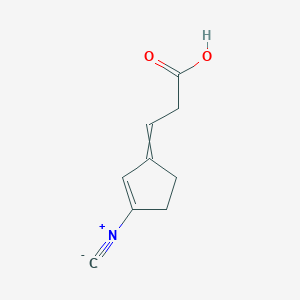

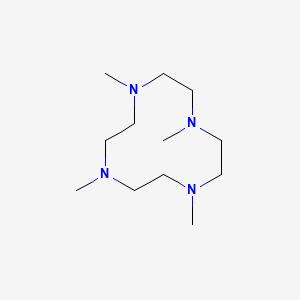
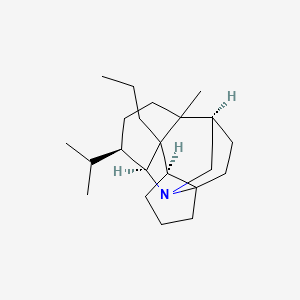
![12-Ethylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carbaldehyde](/img/structure/B1230234.png)
![4-[[(2,3-dihydro-1H-inden-1-ylamino)-sulfanylidenemethyl]amino]benzoic acid methyl ester](/img/structure/B1230235.png)



![[1-[2-(2-Methylphenoxy)ethyl]-3-indolyl]-(4-methyl-1-piperazinyl)methanethione](/img/structure/B1230245.png)
![3-(11,11-Dimethyl-8-methylene-4-oxo-5-bicyclo[7.2.0]undecanyl)oxolane-2,5-dione](/img/structure/B1230246.png)
